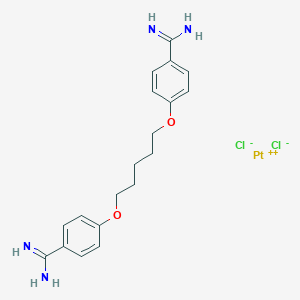
Platinum(II) pentamidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Platinum(II) pentamidine is a novel compound that has shown potential in the field of cancer research. It is a complex molecule that consists of a platinum atom and a pentamidine ligand. This compound has been synthesized through a variety of methods and has been extensively studied for its scientific research applications.
Mécanisme D'action
The mechanism of action of Platinum(II) pentamidine involves the binding of the compound to DNA. This binding results in the formation of interstrand crosslinks, which disrupt the DNA structure and prevent replication. This ultimately leads to the death of cancer cells.
Effets Biochimiques Et Physiologiques
Platinum(II) pentamidine has been shown to have several biochemical and physiological effects. The compound has been shown to induce apoptosis in cancer cells, which results in the death of these cells. Additionally, Platinum(II) pentamidine has been shown to have a low toxicity profile, making it a promising candidate for cancer therapy.
Avantages Et Limitations Des Expériences En Laboratoire
Platinum(II) pentamidine has several advantages and limitations for lab experiments. One advantage is that the compound has a low toxicity profile, making it safe for use in cell culture experiments. Additionally, the compound has been shown to be effective against a variety of cancer cell lines. However, one limitation is that the compound is difficult to synthesize, which can limit its availability for research purposes.
Orientations Futures
There are several future directions for the study of Platinum(II) pentamidine. One direction is to further optimize the synthesis method to improve the yield and purity of the compound. Additionally, further studies are needed to determine the optimal dosage and administration route for the compound. Finally, the compound's potential for use in combination therapy with other cancer drugs should be explored.
Conclusion:
In conclusion, Platinum(II) pentamidine is a complex molecule that has shown potential in the field of cancer research. The compound has been extensively studied for its scientific research applications and has been shown to be effective against a variety of cancer cell lines. While there are limitations to its use, the compound's low toxicity profile and promising results make it a promising candidate for the development of new cancer therapies.
Méthodes De Synthèse
The synthesis of Platinum(II) pentamidine involves the reaction of platinum(II) chloride with pentamidine dihydrochloride. This reaction results in the formation of a complex molecule that has shown potential in cancer research. The synthesis method has been optimized over the years, and various modifications have been made to improve the yield and purity of the compound.
Applications De Recherche Scientifique
Platinum(II) pentamidine has been extensively studied for its scientific research applications. It has shown potential in the field of cancer research due to its ability to inhibit the growth of cancer cells. The compound has been shown to induce apoptosis in cancer cells by disrupting the DNA structure. This makes it a promising candidate for the development of new cancer therapies.
Propriétés
Numéro CAS |
101299-67-6 |
|---|---|
Nom du produit |
Platinum(II) pentamidine |
Formule moléculaire |
C19H24Cl2N4O2Pt |
Poids moléculaire |
606.4 g/mol |
Nom IUPAC |
4-[5-(4-carbamimidoylphenoxy)pentoxy]benzenecarboximidamide;platinum(2+);dichloride |
InChI |
InChI=1S/C19H24N4O2.2ClH.Pt/c20-18(21)14-4-8-16(9-5-14)24-12-2-1-3-13-25-17-10-6-15(7-11-17)19(22)23;;;/h4-11H,1-3,12-13H2,(H3,20,21)(H3,22,23);2*1H;/q;;;+2/p-2 |
Clé InChI |
CDEKVYHCRKFQLO-UHFFFAOYSA-L |
SMILES |
C1=CC(=CC=C1C(=N)N)OCCCCCOC2=CC=C(C=C2)C(=N)N.[Cl-].[Cl-].[Pt+2] |
SMILES canonique |
C1=CC(=CC=C1C(=N)N)OCCCCCOC2=CC=C(C=C2)C(=N)N.[Cl-].[Cl-].[Pt+2] |
Synonymes |
cis-platinum pentamidine iodide cis-Pt pentamidine iodide cis-Pt(II) pentamidine platinum(II) pentamidine Pt-pent Pt-pentamidine complex |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



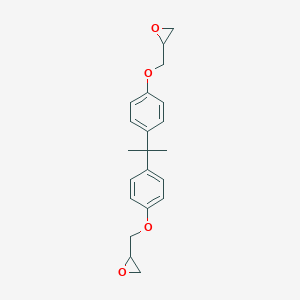
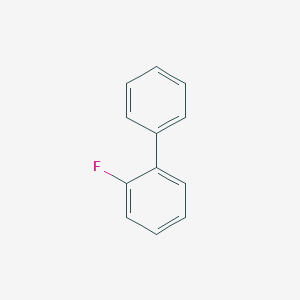
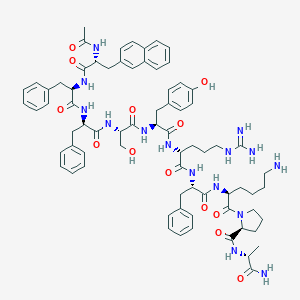
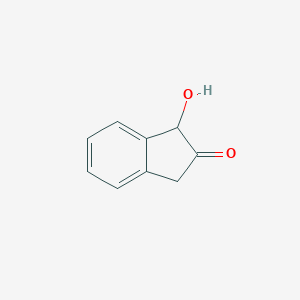
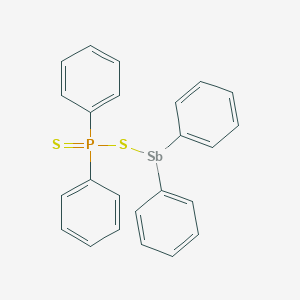
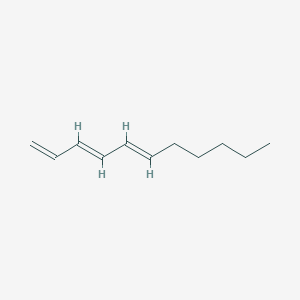
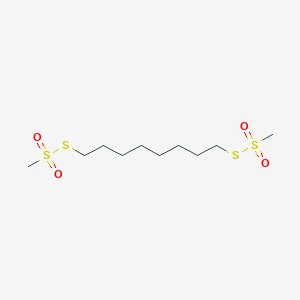
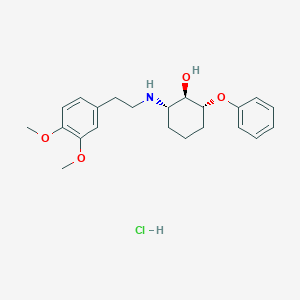
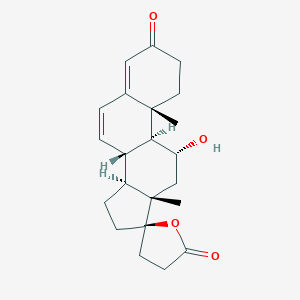

![(R)-8-Hydroxy-3-methyl-1,2,3,4-tetrahydrobenz[a]anthracene-7,12-dione](/img/structure/B19414.png)

![2-(4-Amino-6-chloroimidazo[4,5-c]pyridin-1-yl)-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B19423.png)
![4,6-dichloro-1H-imidazo[4,5-c]pyridine](/img/structure/B19425.png)